N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
The compound contains a sulfonamide group, which is known to inhibit carbonic anhydrase enzymes . Carbonic anhydrases are a family of zinc-based metalloenzymes that catalyze the conversion between carbon dioxide and bicarbonate, generating protons .
Mode of action
The sulfonamide group in the compound may bind to the active site of the carbonic anhydrase enzyme, preventing it from catalyzing its normal reaction .
Biochemical pathways
The inhibition of carbonic anhydrase enzymes can disrupt several biochemical pathways, including those involved in maintaining pH balance and fluid balance in the body .
Pharmacokinetics
The presence of the sulfonamide group may influence its pharmacokinetic properties, as sulfonamides are generally well absorbed and widely distributed in the body .
Result of action
The inhibition of carbonic anhydrase enzymes can lead to a variety of effects at the molecular and cellular level, depending on the specific type of enzyme inhibited and the tissues in which these enzymes are expressed .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound. For example, extreme pH values can affect the ionization state of the compound, potentially influencing its ability to bind to its target .
Properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S/c1-23(2)30(25,26)13-9-7-12(8-10-13)18-21-22-19(29-18)20-17(24)16-11-27-14-5-3-4-6-15(14)28-16/h3-10,16H,11H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOBCWOTLVWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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